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molecular formula C11H19N3O B3225377 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1248324-24-4

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No. B3225377
M. Wt: 209.29
InChI Key: APQOOJSYNFLVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403833B2

Procedure details

To 2-cyclohexyl-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one (415 g, 1.73 mol) in MeOH (4500 ml) and THF (4500 ml) was added 10% Pd/C (70 g) and the reaction mixture was hydrogenated at 0.1 bar and RT for 57.5 hrs. The resulting mixture was filtered through a pressure strainer and washed with methanol (1×1 L) and THF (2×1 L). The filtrate was concentrated under reduced pressure to give a dark red oil. The oil was dissolved immediately in TBME (4 L), concentrated under reduced pressure to ca. 2 L and seeded (100 mg). The suspension was stirred for 2 hrs at RT and cooled in an ice bath for 1 hr. The solid was collected by filtration and washed with ice cold TBME in portionwise until the filtrate was colourless and dried under vacuum to give the title compound as yellow/pale orange crystals.
Name
2-cyclohexyl-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one
Quantity
415 g
Type
reactant
Reaction Step One
Name
Quantity
4500 mL
Type
solvent
Reaction Step One
Name
Quantity
4500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
catalyst
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:11](=[O:12])[C:10]([N+:13]([O-])=O)=[C:9]([CH3:16])[N:8]2[CH3:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.C1COCC1.CC(OC)(C)C.[Pd]>[NH2:13][C:10]1[C:11](=[O:12])[N:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[N:8]([CH3:17])[C:9]=1[CH3:16]

Inputs

Step One
Name
2-cyclohexyl-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one
Quantity
415 g
Type
reactant
Smiles
C1(CCCCC1)N1N(C(=C(C1=O)[N+](=O)[O-])C)C
Name
Quantity
4500 mL
Type
solvent
Smiles
CO
Name
Quantity
4500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 2 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pressure strainer
WASH
Type
WASH
Details
washed with methanol (1×1 L) and THF (2×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark red oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to ca. 2 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ice cold TBME in portionwise until the filtrate
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
57.5 h
Name
Type
product
Smiles
NC=1C(N(N(C1C)C)C1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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